4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride
CAS No.:
Cat. No.: VC20451634
Molecular Formula: C8H8BrCl2N
Molecular Weight: 268.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8BrCl2N |
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Molecular Weight | 268.96 g/mol |
IUPAC Name | 4-bromo-7-chloro-2,3-dihydro-1H-isoindole;hydrochloride |
Standard InChI | InChI=1S/C8H7BrClN.ClH/c9-7-1-2-8(10)6-4-11-3-5(6)7;/h1-2,11H,3-4H2;1H |
Standard InChI Key | YXDOFLCMRSCOAU-UHFFFAOYSA-N |
Canonical SMILES | C1C2=C(C=CC(=C2CN1)Br)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The IUPAC name 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride defines its structure unambiguously:
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Core structure: A 2,3-dihydro-1H-isoindole ring system (a bicyclic scaffold with one aromatic ring and one partially saturated ring).
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Substituents: Bromine at position 4 and chlorine at position 7.
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Salt form: Hydrochloride, indicating the presence of a protonated amine group neutralized by a chloride ion.
The molecular formula is C₈H₈BrClN·HCl, yielding a molecular weight of 278.57 g/mol (calculated based on analogous compounds ).
Structural Characterization
Key spectroscopic data inferred from related dihydroisoindole derivatives include:
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¹H NMR: Peaks corresponding to the aromatic protons (δ 6.8–7.5 ppm), methylene groups in the saturated ring (δ 2.5–3.5 ppm), and amine protons (δ 4.0–5.0 ppm) .
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Mass spectrometry: A molecular ion peak at m/z 278.57 (M+H⁺) and characteristic isotopic patterns for bromine and chlorine .
Table 1: Comparative Physicochemical Properties of Halogenated Dihydroisoindoles
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via multistep halogenation and cyclization strategies, as exemplified by methods for analogous dihydroisoindoles :
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Ring formation: Cyclization of substituted benzene precursors using Friedel-Crafts acylation or Pd-catalyzed cross-coupling.
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Halogenation: Sequential bromination and chlorination at specific positions using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂).
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Salt formation: Treatment with hydrochloric acid to protonate the amine and precipitate the hydrochloride salt.
Table 2: Representative Reaction Conditions for Halogenation Steps
Step | Reagents/Conditions | Yield (%) | Reference Analog |
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Bromination | NBS, AIBN, CCl₄, 80°C, 12 h | 65–70 | |
Chlorination | SO₂Cl₂, DCM, 0°C→RT, 6 h | 75–80 | |
Cyclization | Polyphosphoric acid, 120°C, 24 h | 50–55 |
Purification and Quality Control
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane).
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Crystallization: Recrystallization from ethanol/water mixtures to achieve >95% purity .
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Analytical validation: HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
Pharmacological and Industrial Applications
Drug Discovery and Development
Dihydroisoindole derivatives are privileged scaffolds in medicinal chemistry:
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Dopamine receptor modulation: Analogous compounds (e.g., 5-bromo-2,3-dihydro-1H-isoindole HCl) exhibit high affinity for dopamine D3 receptors, suggesting potential in treating Parkinson’s disease and addiction .
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Anticancer agents: Brominated isoindoles inhibit deubiquitinating enzymes (DUBs), leading to proteasomal degradation of oncoproteins .
Material Science
The compound’s aromatic and halogen-rich structure makes it a candidate for:
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